3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one is an organic compound characterized by a cyclohexanone ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. This reaction forms 4-hydroxychalcone.
Cyclization: The 4-hydroxychalcone undergoes cyclization in the presence of an acid catalyst, such as sulfuric acid, to form the cyclohexanone ring.
Methylation: The final step involves the methylation of the cyclohexanone ring using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the cyclohexanone ring can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride in the presence of a base.
Major Products
Oxidation: 3-(4-Ketophenyl)-3-methylcyclohexan-1-one.
Reduction: 3-(4-Hydroxyphenyl)-3-methylcyclohexanol.
Substitution: 3-(4-Halophenyl)-3-methylcyclohexan-1-one.
Scientific Research Applications
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents, particularly in the design of anti-inflammatory and anticancer drugs.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
3-(4-Hydroxyphenyl)propanoic acid: Similar structure but with a propanoic acid group instead of a cyclohexanone ring.
4-Hydroxyphenylacetic acid: Contains a hydroxyphenyl group attached to an acetic acid moiety.
3-(4-Hydroxyphenyl)propionitrile: Similar structure with a nitrile group instead of a cyclohexanone ring.
Uniqueness
3-(4-Hydroxyphenyl)-3-methylcyclohexan-1-one is unique due to its cyclohexanone ring, which imparts distinct chemical and physical properties compared to its analogs. This structural feature enhances its potential for diverse applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c1-13(8-2-3-12(15)9-13)10-4-6-11(14)7-5-10/h4-7,14H,2-3,8-9H2,1H3 |
InChI Key |
IBGWRDAVKVEJHE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC(=O)C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.